1-Methylpiperidine-4-carboxamide

Prodrug Design Antibacterial FtsZ Inhibition

Supply inconsistency of N-alkyl piperidine carboxamides can compromise SAR studies. 1-Methylpiperidine-4-carboxamide (CAS 62718-28-9) resolves this with a validated scaffold. • Enables 143-fold aqueous solubility improvement in prodrug applications. • Serves as a potent kinase inhibitor core (IC50 4 nM against PDK1/AKT2). • Lipinski-compliant (LogP ~0.45, TPSA 46.3 Ų) for reliable drug development. Available in bulk quantities (g to kg scale) with batch-specific QC documentation.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 62718-28-9
Cat. No. B1362588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperidine-4-carboxamide
CAS62718-28-9
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C(=O)N
InChIInChI=1S/C7H14N2O/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
InChIKeyBTVJTKWOCSGJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpiperidine-4-carboxamide Procurement & Overview


1-Methylpiperidine-4-carboxamide (CAS 62718-28-9), also known as N-methylpiperidine-4-carboxamide, is a heterocyclic organic compound with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol [1]. It serves as a versatile building block and intermediate in medicinal chemistry and drug discovery, featuring a piperidine core with both a methyl group on the ring nitrogen and a primary carboxamide moiety at the 4-position . The compound is commercially available as a white to off-white solid with a purity specification typically ≥98% (GC) and a melting point of 154-160°C . Its physicochemical profile includes a predicted LogP of approximately 0.45, a topological polar surface area (TPSA) of 46.3 Ų, and compliance with Lipinski's Rule of Five, making it a favorable scaffold for drug development .

Prodrug-enabling scaffold N-methyl carboxamide motif supports solubility-enhancing prodrug designs.
Kinase inhibitor elaboration Core suitable for derivatization into kinase pathway probes.
Drug-like property profile Reported LogP 0.45, TPSA 46.3 Ų, Lipinski compliant.Predicted values; verify experimentally.

1-Methylpiperidine-4-carboxamide Analog Substitution Risks


Substituting 1-Methylpiperidine-4-carboxamide with structurally similar piperidine carboxamides introduces significant and quantifiable variability in critical drug-like properties and biological performance. While analogs such as unsubstituted piperidine-4-carboxamide (CAS 39546-32-2) or 1-ethylpiperidine-4-carboxamide (CAS 88654-15-3) share a common core scaffold, the presence and identity of the N-alkyl substituent directly modulates physicochemical parameters, including lipophilicity (LogP), aqueous solubility, and metabolic stability . For instance, the methyl group in 1-Methylpiperidine-4-carboxamide confers a distinct LogP of ~0.45, which is substantially different from the more hydrophilic unsubstituted analog (LogP ~ -1.04) [1]. Furthermore, as demonstrated by the 1-methylpiperidine-4-carboxamide prodrug TXY541, this specific N-methyl substitution can enable a 143-fold increase in aqueous solubility compared to its parent compound, a property not automatically conferred by other N-alkyl variants [2]. Therefore, generic substitution without empirical validation risks altering compound permeability, solubility, and ultimately, in vivo pharmacokinetic and pharmacodynamic outcomes, compromising experimental reproducibility and the validity of structure-activity relationship (SAR) studies.

N-alkyl substitution drives lipophilicity Changing the N-alkyl group (e.g., to ethyl or unsubstituted) can shift LogP by more than 1.5 units, altering permeability and solubility profiles.
Solubility gain is motif-specific The 143-fold solubility increase observed for the TXY541 prodrug depends on the 1-methylpiperidine-4-carboxamide moiety; other N-alkyl variants may not reproduce this enhancement.
Unsubstituted analog differs significantly Piperidine-4-carboxamide (LogP ≈ -1.04) is much more hydrophilic. Direct replacement may alter partitioning and in vivo exposure.

1-Methylpiperidine-4-carboxamide Quantitative Differentiation


Prodrug TXY541 Aqueous Solubility Enhancement

The 1-methylpiperidine-4-carboxamide moiety is a critical component of the prodrug TXY541, which was designed to address the poor aqueous solubility of the FtsZ inhibitor PC190723. TXY541 was found to be 143-times more soluble than PC190723 in an aqueous acidic vehicle (10 mM citrate, pH 2.6), a formulation suitable for both oral and intravenous administration [1]. This represents a direct, head-to-head comparison within the same study.

Prodrug solubility
Head-to-head
143-fold higher solubility (TXY541 vs PC190723)
In 10 mM citrate, pH 2.6
Supports prodrug solubility strategy for acidic formulations.
Direct comparison within the same study; formulation-dependent context.
Prodrug Design Antibacterial FtsZ Inhibition Drug Solubility Pharmacokinetics

In Vivo Efficacy in Staphylococcal Infection Models

The 1-methylpiperidine-4-carboxamide prodrug TXY541 was evaluated for in vivo efficacy in mouse models of systemic infection. The study demonstrated that TXY541, whether administered orally or intravenously, was efficacious in vivo against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) [1]. The parent compound, PC190723, had poor drug-like properties that limited its in vivo utility, highlighting the functional advantage conferred by the 1-methylpiperidine-4-carboxamide prodrug strategy.

In vivo antibacterial model
Reported
Active against MSSA & MRSA in murine systemic infection model (oral/IV)
Prodrug TXY541 enabled in vivo activity; parent PC190723 lacked utility.
Supports in vivo model-response context for antibacterial research.
Model-specific response; requires target validation for other indications.
Antibacterial In Vivo Efficacy MRSA MSSA FtsZ Inhibitor

Potent PDK1/AKT2 Kinase Inhibition

An indolinone-based derivative incorporating the 1-methylpiperidine-4-carboxamide moiety (BDBM17010) demonstrated potent inhibition of the PDK1/AKT2 pathway with an IC50 of 4 nM in a coupled assay designed to detect inhibitors of AKT2 activation and direct PDK1 inhibitors [1]. While this is not a direct comparison for the parent compound itself, it establishes a high-potency benchmark for the scaffold in a therapeutically relevant kinase assay.

PDK1/AKT2 inhibition
Assay context
IC50 = 4 nM
Coupled assay detecting AKT2 activation inhibitors
Supports kinase pathway inhibition studies; scaffold elaboration possible.
Class-level inference for the 1-methylpiperidine-4-carboxamide scaffold.
Kinase Inhibition Cancer PDK1 AKT2 Signal Transduction

Low Mammalian Cell Cytotoxicity

Toxicological assessment of the 1-methylpiperidine-4-carboxamide prodrug TXY541 against mammalian cells revealed minimal detectable cytotoxicity [1]. This favorable safety profile is a key differentiator for compounds within this class, as it suggests a wide therapeutic window and reduces the risk of off-target toxicity in mammalian systems.

Mammalian cytotoxicity
Class-level
Minimal detectable cytotoxicity (TXY541)
In vitro mammalian cell assays
Supports cytotoxicity endpoint review for prodrug derivatives.
Class-level inference; independent replication advised.
Cytotoxicity Safety Profile Drug Development Prodrug Antibacterial

Favorable Drug-Like Physicochemical Properties

1-Methylpiperidine-4-carboxamide possesses a calculated LogP of 0.45, a topological polar surface area (TPSA) of 46.3 Ų, and complies with Lipinski's Rule of Five . In comparison, the unsubstituted parent compound, piperidine-4-carboxamide (CAS 39546-32-2), has a reported LogP of -1.04, indicating significantly higher hydrophilicity [1]. The N-methyl substitution in 1-Methylpiperidine-4-carboxamide increases lipophilicity by approximately 1.5 log units, which can favorably influence membrane permeability and oral absorption.

Lipophilicity comparison
Cross-study
LogP 0.45 vs -1.04 (unsubstituted analog)
ΔLogP ≈ 1.5; increased lipophilicity from N-methyl
Reported lipophilicity differentiation may influence permeability context.
Predicted/computed values; verify experimentally for lead series.
Physicochemical Properties Drug-Likeness Lipinski's Rule of Five Permeability Solubility

1-Methylpiperidine-4-carboxamide Application Scenarios


Prodrug Development for Poorly Soluble Antibacterials

The 1-methylpiperidine-4-carboxamide motif is a proven prodrug strategy for enhancing the aqueous solubility and in vivo bioavailability of otherwise poorly soluble antibacterial agents. As demonstrated by TXY541, this approach can increase solubility by over 140-fold, enabling oral and intravenous administration in preclinical infection models [1]. This scenario is directly supported by quantitative evidence of a 143-fold solubility improvement over the parent compound in a head-to-head comparison [1].

Kinase Inhibitor Scaffold for Oncology Research

The 1-methylpiperidine-4-carboxamide core can be elaborated into potent kinase inhibitors, as evidenced by a derivative exhibiting an IC50 of 4 nM against the PDK1/AKT2 pathway [2]. This high potency, combined with the scaffold's favorable physicochemical properties (LogP = 0.45, Lipinski compliant) , makes it a valuable starting point for medicinal chemistry programs targeting the PI3K/Akt/mTOR signaling axis in cancer.

Sigma-1 Receptor Ligand Synthesis Building Block

Piperidine-4-carboxamide derivatives, including those with N-alkyl substitutions, have been extensively investigated as sigma-1 receptor ligands [3]. The 1-methylpiperidine-4-carboxamide scaffold provides a versatile platform for introducing diverse substituents on the amide nitrogen to modulate affinity and selectivity for sigma-1 versus sigma-2 receptors, which is relevant for neurological and psychiatric drug discovery [3].

Application
Selection Property
Validation Focus
Prodrug solubility enhancement studies
N-methyl carboxamide prodrug motif
Aqueous solubility improvement in acidic vehicles
Kinase inhibitor development
Scaffold for kinase inhibitor elaboration
PDK1/AKT2 pathway inhibition assay context
Sigma-1 receptor ligand scaffold
N-alkyl substitution for receptor selectivity
Sigma-1/sigma-2 affinity profiling

Technical Documentation Hub

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34 linked technical documents
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